An In-Depth Technical Guide to 3-Chloro-4-(2-ethoxyethoxy)aniline Hydrochloride
An In-Depth Technical Guide to 3-Chloro-4-(2-ethoxyethoxy)aniline Hydrochloride
Introduction
3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride is a substituted aniline derivative of significant interest in medicinal chemistry and pharmaceutical development. As a key intermediate, its structural features—a chlorinated aromatic ring, an ether linkage, and an amine group presented as a hydrochloride salt—make it a versatile building block for complex molecular architectures. This guide provides an in-depth examination of its chemical properties, synthesis, characterization, and applications, with a particular focus on its role in the synthesis of targeted cancer therapeutics. The content herein is structured to provide researchers, chemists, and drug development professionals with the technical insights required for its effective utilization.
Chemical Identity and Physicochemical Properties
The hydrochloride salt form of this aniline derivative enhances its stability and aqueous solubility, which are advantageous properties for handling, storage, and certain reaction conditions.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 3-chloro-4-(2-ethoxyethoxy)benzenamine hydrochloride | N/A |
| CAS Number | Not explicitly available for the hydrochloride salt. The free aniline is 879047-68-4. | [1][2] |
| Molecular Formula | C₁₀H₁₅Cl₂NO₂ | Derived |
| Molecular Weight | 252.14 g/mol | Derived |
| Appearance | Typically an off-white to light-colored solid | [3] |
| Melting Point | 196 - 198 °C (for analogous aniline hydrochlorides) | |
| Solubility | Soluble in water, methanol, ethanol | [4] |
| pKa | ~4.5 (for analogous aniline hydrochlorides) | [5] |
Note: Some properties are extrapolated from closely related aniline hydrochloride structures due to limited specific data for the title compound.
Synthesis and Purification: A Mechanistic Perspective
The synthesis of 3-Chloro-4-(2-ethoxyethoxy)aniline is most commonly achieved via a two-step process starting from a commercially available nitrobenzene precursor. This route is favored for its high yield and selectivity.
Synthetic Pathway: Reduction of a Nitro-Precursor
The most logical and industrially scalable pathway involves the reduction of 2-chloro-1-(2-ethoxyethoxy)-4-nitrobenzene. The choice of this precursor is strategic; the electron-withdrawing nitro group facilitates the initial nucleophilic aromatic substitution to install the ether sidechain, and its subsequent reduction to the amine is a well-established, high-yielding transformation.
Step 1: Etherification (Not detailed, assumed precursor) The synthesis begins with the etherification of a suitable chloronitrophenol, which is a standard Williamson ether synthesis.
Step 2: Catalytic Hydrogenation (Reduction of the Nitro Group) This is the critical step in forming the aniline. Catalytic hydrogenation is the method of choice over chemical reductants (like iron or tin chlorides) because it offers cleaner product profiles, avoids harsh acidic conditions, and simplifies workup.
-
Causality of Catalyst Choice: A palladium-on-carbon (Pd/C) or platinum-on-carbon (Pt/C) catalyst is typically employed.[6] Palladium is highly effective at activating molecular hydrogen and facilitating the reduction of the nitro group without promoting dehalogenation (loss of the chlorine atom), which can be a significant side reaction.[6]
-
Solvent System: Solvents like ethanol, methanol, or ethyl acetate are ideal as they readily dissolve the nitro-precursor and the hydrogen gas, creating a favorable three-phase reaction environment.
-
Reaction Control: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material. Incomplete reduction can lead to nitroso and azoxy impurities, which can complicate purification.[6]
Step 3: Salt Formation To generate the hydrochloride salt, the purified free aniline is dissolved in a suitable organic solvent (e.g., isopropanol or ethyl acetate), and a stoichiometric amount of hydrochloric acid (often as a solution in the same solvent or as gaseous HCl) is added. The hydrochloride salt typically precipitates from the solution and can be collected by filtration.
Workflow Diagram: Synthesis and Purification
The following diagram outlines the logical flow from the nitro-precursor to the final, purified hydrochloride salt.
Caption: Synthesis and Purification Workflow.
Detailed Protocol: Catalytic Hydrogenation
-
Vessel Preparation: A hydrogenation vessel is charged with the nitro-precursor, 2-chloro-1-(2-ethoxyethoxy)-4-nitrobenzene, and a suitable solvent such as ethanol.
-
Catalyst Addition: 5-10% Palladium on Carbon (Pd/C) catalyst is added (typically 1-5 mol% relative to the substrate).
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is agitated vigorously at room temperature or slightly elevated temperature.
-
Monitoring: The reaction is monitored by HPLC until the starting material is no longer detected.
-
Workup: The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filtrate, containing the free aniline, is concentrated under reduced pressure.
-
Purification: The crude aniline can be purified by recrystallization or column chromatography if necessary.
Spectroscopic and Analytical Characterization
Validation of the chemical structure and purity is paramount. A combination of spectroscopic techniques provides a comprehensive characterization.
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¹H NMR (Proton Nuclear Magnetic Resonance): This technique is essential for confirming the structure. The spectrum would show characteristic signals for the aromatic protons (with splitting patterns dictated by the substitution), the ethoxyethoxy sidechain protons, and the amine protons (which may be broad or exchange with D₂O). The integration of these signals confirms the proton count for each part of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton, confirming the number of distinct carbon environments in the molecule.
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the free base. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H bonds of the amine, C-H bonds (aromatic and aliphatic), the C-O-C ether linkages, and the C-Cl bond.
Applications in Research and Drug Development
The primary application of 3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride is as a crucial building block in the synthesis of kinase inhibitors for cancer therapy.
Key Intermediate for Erlotinib
3-Chloro-4-(2-ethoxyethoxy)aniline is structurally related to key intermediates used in the synthesis of Erlotinib (marketed as Tarceva®).[7][8] Erlotinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used to treat non-small cell lung cancer and pancreatic cancer.[7][9][10]
The synthesis of Erlotinib involves the construction of a quinazoline core. Aniline derivatives are essential for forming this core and for introducing the side chains necessary for binding to the ATP pocket of the EGFR kinase domain.[10] While Erlotinib itself contains two methoxyethoxy side chains, the ethoxyethoxy moiety of the title compound demonstrates its utility in a class of molecules designed to occupy this specific pharmacophore space.[8]
Role in Medicinal Chemistry
The substituted aniline scaffold is a privileged structure in medicinal chemistry.
-
The chloro group can modulate the pKa of the aniline and participate in halogen bonding, potentially improving binding affinity to target proteins.
-
The ethoxyethoxy sidechain enhances solubility and can be oriented to interact with specific residues in a protein's binding pocket.
-
The aniline nitrogen serves as a key nucleophile or attachment point for building out more complex structures, often forming the hinge-binding motif in kinase inhibitors.
Safety, Handling, and Storage
As with all aniline derivatives, 3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride must be handled with appropriate care.
Table 2: GHS Hazard Information (for analogous anilines)
| Hazard | Statement | Precautionary Codes | Source(s) |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | P260, P264, P270, P280 | [11] |
| Skin/Eye Irritation | Causes skin irritation and serious eye damage. | P280, P302+P352, P305+P351+P338 | [12] |
| Sensitization | May cause an allergic skin reaction. | P272, P280 | |
| Long-Term Effects | Suspected of causing genetic defects and cancer. Causes damage to organs through prolonged or repeated exposure. | P201, P202, P260 | [11] |
Handling Protocols
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]
-
Exposure Response:
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move person to fresh air.[12]
-
Ingestion: Rinse mouth and seek immediate medical attention.
-
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from strong oxidizing agents. The hydrochloride salt form is generally more stable to air oxidation than the free aniline base.
Conclusion
3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride is more than a simple chemical; it is an enabling tool for the advancement of targeted therapeutics. Its well-defined physicochemical properties, coupled with a robust and scalable synthetic route, make it a valuable intermediate for researchers in medicinal chemistry and process development. A thorough understanding of its synthesis, characterization, and safe handling is essential for unlocking its full potential in the creation of novel and impactful pharmaceutical agents.
References
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Angene Chemical. (2025, July 23). Safety Data Sheet. Retrieved February 22, 2026, from [Link]
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PubChem. (n.d.). 3-chloro-4-ethoxy-N-(2-methylpentyl)aniline. Retrieved February 22, 2026, from [Link]
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U.S. Environmental Protection Agency. (2025, October 15). Aniline hydrochloride Properties. Retrieved February 22, 2026, from [Link]
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Ta, V. D., Le, T. T., Pham, Q. L., & Tran, T. T. T. (n.d.). PREPARATION OF ERLOTINIB HYDROCHLORIDE. Vietnam Academy of Science and Technology. Retrieved February 22, 2026, from [Link]
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PubChemLite. (n.d.). 3-chloro-4-(2-methoxyethoxy)aniline (C9H12ClNO2). Retrieved February 22, 2026, from [Link]
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ResearchGate. (n.d.). 1H NMR of 8c (E)-3-chloro-4-fluoro-N-(2-morpholinobenzylidene)aniline.... Retrieved February 22, 2026, from [Link]
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